molecular formula C15H26F2N2O2 B13105891 tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1192122-56-7

tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B13105891
CAS No.: 1192122-56-7
M. Wt: 304.38 g/mol
InChI Key: JGCXJFBRTXIGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate is a fluorinated bipiperidine derivative characterized by a tert-butyl carbamate group at the 1'-position and two fluorine atoms at the 4,4-positions of the bipiperidine scaffold. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of molecules requiring enhanced metabolic stability and lipophilicity. The fluorine atoms contribute to its unique physicochemical properties, making it distinct from non-fluorinated analogs .

Properties

IUPAC Name

tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)19-8-4-12(5-9-19)18-10-6-15(16,17)7-11-18/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCXJFBRTXIGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697480
Record name tert-Butyl 4,4-difluoro[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192122-56-7
Record name tert-Butyl 4,4-difluoro[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 4,4-difluoro-1-piperidinecarboxylate with tert-butyl reagents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as acetonitrile or diethyl ether, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate has been explored for its potential as a pharmaceutical agent. The difluoro substitution is believed to enhance the compound's binding affinity and selectivity towards various biological targets. This property is significant for developing drugs that modulate enzyme activities or receptor functions.

Case Studies

  • Biological Target Interaction : Studies indicate that compounds with similar structures can exhibit varying degrees of potency in interacting with specific receptors or enzymes, highlighting the importance of structural modifications in drug design.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Synthesis Example

The synthesis typically involves the reaction of 4,4-difluoro-1,4-bipiperidine with tert-butyl chloroformate under basic conditions, often utilizing dichloromethane as a solvent and triethylamine as a base to neutralize byproducts.

Research has indicated that the bipiperidine structure contributes to conformational flexibility, facilitating interactions with diverse molecular targets. The difluoro group may enhance the compound's potency compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate and related bipiperidine derivatives are summarized below, highlighting substituent effects, applications, and key research findings.

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4,4-difluoro C₁₅H₂₆F₂N₂O₂ Enhanced lipophilicity, metabolic stability; pharmaceutical intermediate
tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate 4-amino C₁₅H₂₉N₃O₂ Amine functionality for further derivatization; drug intermediate
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate 4-hydroxy C₁₅H₂₈N₂O₃ Hydroxyl group for conjugation; used in API synthesis
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-[1,4'-bipiperidine]-1'-carboxylate 4-(benzyloxycarbonylamino) C₂₃H₃₅N₃O₄ Protected amine for selective deprotection; lab-scale applications
(S)-Irinotecan Hydrochloride-related bis-carboxylate impurity Bis([1,4'-bipiperidine]-1'-carboxylate) C₄₈H₅₈N₆O₁₀ CPT-11 synthesis impurity; impacts drug safety profiles
Ancriroc (SCH351125) 4-methanimine, bromophenyl substituent C₂₈H₃₇BrN₄O₃ CCR5 antagonist; antiviral and autoimmune applications

Key Comparative Analysis:

Fluorine vs. Hydroxyl/Amino Substituents The 4,4-difluoro substitution significantly increases lipophilicity (logP) compared to hydroxyl- or amino-substituted analogs, improving membrane permeability and bioavailability . Fluorine’s electron-withdrawing effect enhances metabolic stability by reducing oxidative degradation, whereas amino or hydroxyl groups may introduce metabolic liabilities (e.g., glucuronidation) .

Pharmaceutical Relevance The tert-butyl carbamate group in all derivatives acts as a protecting group for amines, enabling selective deprotection during multi-step syntheses . Irinotecan-related compounds (e.g., bis-carboxylate derivatives) demonstrate the role of bipiperidine carboxylates in topoisomerase inhibitor drug design, though impurities like the bis-carboxylate derivative () necessitate stringent purity controls .

Synthetic Utility The 4-hydroxy analog (CAS 367500-88-7) is utilized in conjugation reactions for prodrug development, while the 4-amino derivative (CAS 959237-16-2) serves as a precursor for urea or sulfonamide linkages . Ancriroc’s bipiperidine core (CAS 370893-06-4) highlights the scaffold’s versatility in receptor antagonism, contrasting with the fluorinated derivative’s role in stability enhancement .

Biological Activity

tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate is a synthetic organic compound belonging to the bipiperidine class. Its molecular structure includes a tert-butyl group and two fluorine atoms attached to the 4-position of the bipiperidine ring, along with a carboxylate functional group. This configuration contributes to its lipophilicity and potential biological activity, making it an intriguing subject for medicinal chemistry research.

  • Molecular Formula : C15H26F2N2O2
  • Molecular Weight : 304.38 g/mol
  • Structural Features : The presence of fluorine atoms enhances binding affinity and specificity towards various biological targets, potentially modulating enzyme activities or receptor functions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its potential as a pharmaceutical agent. Research indicates that the difluoro substitution may enhance its potency and selectivity compared to non-fluorinated analogs. The compound's bipiperidine structure provides conformational flexibility, facilitating interactions with diverse molecular targets.

The mechanism of action involves interactions with specific molecular targets. The difluoro group can participate in hydrogen bonding and electrostatic interactions, while the bipiperidine structure enhances conformational adaptability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylateSimilar bipiperidine structureDifferent fluorination pattern (3',3')
tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylateContains a cyano group instead of difluoridesExplored for different biological activities
tert-Butyl 3',3',5-trifluoro-[1,4'-bipiperidine]-1'-carboxylateThree fluorine substitutionsPotentially higher lipophilicity and reactivity

These comparisons highlight how variations in substitution can lead to different chemical properties and biological activities.

Research Findings and Case Studies

Research has indicated that compounds similar in structure to this compound exhibit significant biological activities. For instance:

  • Microtubule Stabilization : Studies have shown that certain bipiperidine derivatives can stabilize microtubules in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases. This stabilization is crucial as it prevents the collapse of microtubules associated with conditions like tauopathy .
  • Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects on rapidly dividing cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the bipiperidine scaffold can lead to varying degrees of anti-mitotic activity .

Q & A

Q. Q1. What are the synthetic strategies for preparing tert-butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step routes:

Core Bipiperidine Formation : Coupling of two piperidine rings via reductive amination or nucleophilic substitution. Fluorination at the 4,4-positions may use agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Intermediate Characterization :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming difluoro substitution (δ ~ -120 to -180 ppm for CF₂ groups).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₄F₂N₂O₂: ~327.18).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm regioselectivity .

Q. Q2. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group. DMSO solutions should be aliquoted and stored at -80°C for ≤6 months .
  • Degradation Monitoring : Use HPLC with UV detection (λ = 210–254 nm) to track impurities. Hydrolysis products (e.g., free amine) appear as new peaks with shorter retention times.

Advanced Research Questions

Q. Q3. What role does the 4,4-difluoro substitution play in modulating biological activity or pharmacokinetics in drug discovery?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
  • Conformational Restriction : The CF₂ group rigidifies the bipiperidine scaffold, potentially improving target binding affinity.
  • Case Study : Analogous compounds like Irinotecan (a topoisomerase inhibitor) use bipiperidine carboxylates as pharmacophores; fluorination may optimize solubility and bioavailability .

Q. Q4. How can computational methods predict the reactivity or docking potential of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Fluorine’s electron-withdrawing effect alters charge distribution at binding sites.
  • DFT Calculations : Gaussian 09 calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack .

Q. Q5. How should researchers address contradictions in solubility or spectroscopic data across studies?

Methodological Answer:

  • Controlled Solubility Testing : Compare data in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy. Note that DMSO may artificially enhance solubility .
  • NMR Reconciliation : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆) and calibration against internal standards (e.g., TMS).

Safety and Compliance

Q. Q6. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing.
  • Waste Disposal : Collect organic waste separately; consult certified biohazard disposal services for halogenated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.